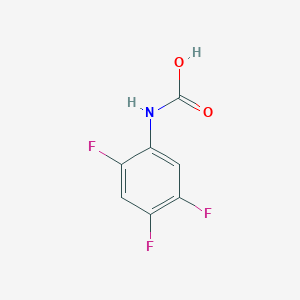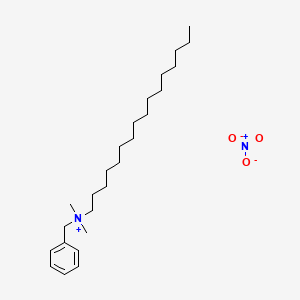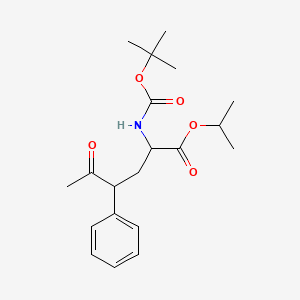
N-(2,4,5-Trifluorophenyl)carbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4,5-Trifluorophenyl)carbamic acid is a chemical compound widely used in scientific research. Its diverse applications include drug discovery, material synthesis, and catalysis, making it an invaluable tool for advancing various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-(2,4,5-Trifluorophenyl)carbamic acid involves several steps. One method includes the reaction of 2,4,5-trifluoronitrobenzene with diethyl malonate to prepare 2,5-difluoro-4-nitrobenzophenone diethyl malonate. This is followed by hydrolysis, acidification, and decarboxylation reactions . Another method involves the reaction of raw materials with a quaternary ammonium salt catalyst, sulfolane, and potassium fluoride to obtain intermediates, which are then subjected to hydrogenation, fluorination, and diazotization reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and cost-effectiveness, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
N-(2,4,5-Trifluorophenyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
科学的研究の応用
N-(2,4,5-Trifluorophenyl)carbamic acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of materials and chemicals for various industrial applications.
作用機序
The mechanism by which N-(2,4,5-Trifluorophenyl)carbamic acid exerts its effects involves its interaction with molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
Similar compounds to N-(2,4,5-Trifluorophenyl)carbamic acid include:
- 2,4,5-Trifluorophenylacetic acid
- 2,4,5-Trifluorophenylamine
- 2,4,5-Trifluorophenol
Uniqueness
This compound is unique due to its specific trifluorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high selectivity and specificity.
特性
IUPAC Name |
(2,4,5-trifluorophenyl)carbamic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-3-1-5(10)6(2-4(3)9)11-7(12)13/h1-2,11H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWXCRLXEKOUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)NC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














